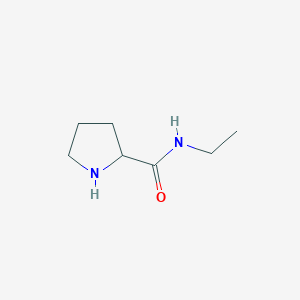
N-ethylpyrrolidine-2-carboxamide
Übersicht
Beschreibung
N-ethylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to an ethyl group and a carboxamide group . The InChI code for this compound is 1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3, (H,8,10) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
N-ethylpyrrolidine-2-carboxamide derivatives have been explored for their potential antimicrobial activities. A study by Ovonramwen et al. (2021) focused on synthesizing a specific derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, and tested its antimicrobial effectiveness against various Gram-positive and Gram-negative bacteria, as well as Candida albicans. However, the synthesized compound showed no significant activity against the tested organisms (Ovonramwen, Owolabi, & Falodun, 2021).
Medicinal Chemistry Applications
In the field of medicinal chemistry, 4-Fluoropyrrolidine derivatives, including those related to this compound, are useful for applications like dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) highlighted the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, a class of compounds that can be converted into various useful intermediates for medicinal applications. These derivatives exhibit significant potential in developing medicinal compounds (Singh & Umemoto, 2011).
Antitumor and Anticancer Research
This compound derivatives have been studied for their antitumor properties. Denny et al. (1987) investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide for in vivo antitumor activity, finding that certain derivatives, particularly those with electron-withdrawing substituents, showed promising activity against solid tumors (Denny, Atwell, Rewcastle, & Baguley, 1987). Similarly, Smolobochkin et al. (2019) synthesized novel 2-(het)arylpyrrolidine-1-carboxamides with notable anti-cancer and anti-biofilm activities, highlighting their potential as candidates for further development in anti-cancer and anti-bacterial therapies (Smolobochkin et al., 2019).
Neuroleptic Activity
This compound derivatives have also been studied for their neuroleptic properties. Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines, including those related to this compound, which showed inhibitory effects on stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Zukünftige Richtungen
Pyrrolidine derivatives, including N-ethylpyrrolidine-2-carboxamide, continue to attract interest in medicinal chemistry due to their versatile structures and potential biological activities . Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Relevant Papers Several papers discuss the properties and potential applications of this compound and related compounds . These papers provide valuable insights into the synthesis, structure, and potential uses of these compounds in various fields, particularly in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACAMSDOZKVKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



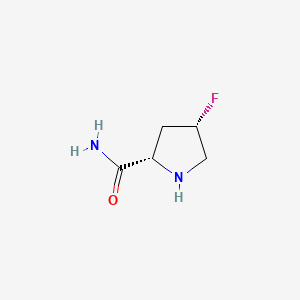
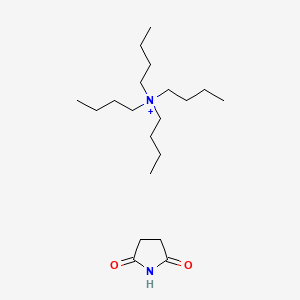
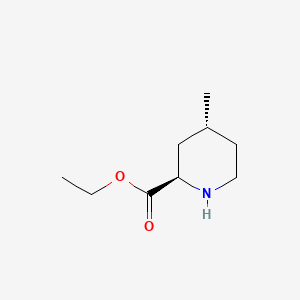

![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)
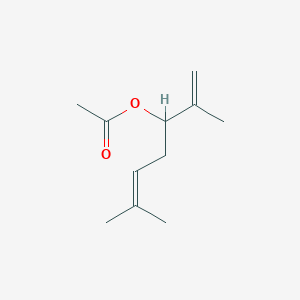
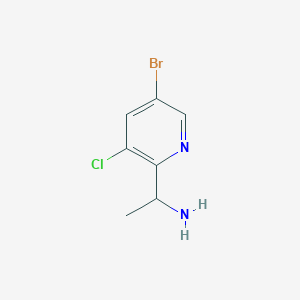
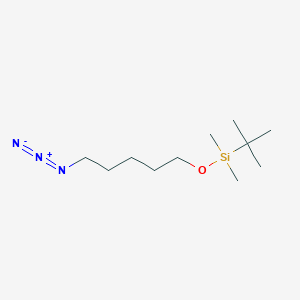
![4-[(2-Chloropropanoyl)amino]benzamide](/img/structure/B3153072.png)


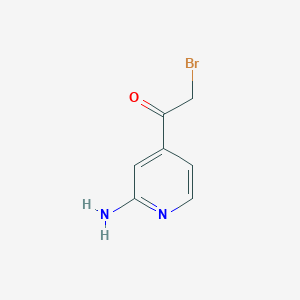
![2-Azabicyclo[2.2.2]octan-5-ol hydrochloride](/img/structure/B3153097.png)
